Isopropyl 3,4-diaminobenzoate
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Overview
Description
Isopropyl 3,4-diaminobenzoate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and the benzene ring is substituted with two amino groups at the 3 and 4 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3,4-diaminobenzoate typically involves the esterification of 3,4-diaminobenzoic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3,4-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of isopropyl 3,4-dinitrobenzoate.
Reduction: Formation of isopropyl 3,4-diaminobenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Scientific Research Applications
Isopropyl 3,4-diaminobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl 3,4-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Isopropyl 3,4-diaminobenzoate can be compared with other similar compounds, such as:
Methyl 3,4-diaminobenzoate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 3,4-diaminobenzoate: Similar structure but with an ethyl ester group.
Propyl 3,4-diaminobenzoate: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules. The isopropyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.
Properties
IUPAC Name |
propan-2-yl 3,4-diaminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRICWBSRSIVCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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